molecular formula C23H23ClN4O3 B14934667 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14934667
M. Wt: 438.9 g/mol
InChI Key: LUVZRZBBISVPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, an indole moiety, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Further reactions involving the indole moiety and pyrrolidine ring lead to the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s antiviral properties could be linked to its inhibition of viral replication enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Nafimidone
  • Denzimol
  • Loreclezole

Uniqueness

Compared to similar compounds, 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of structural features, such as the indole moiety and pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23ClN4O3/c24-17-5-7-18(8-6-17)28-14-16(12-22(28)30)23(31)26-10-9-25-21(29)11-15-13-27-20-4-2-1-3-19(15)20/h1-8,13,16,27H,9-12,14H2,(H,25,29)(H,26,31)

InChI Key

LUVZRZBBISVPJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.